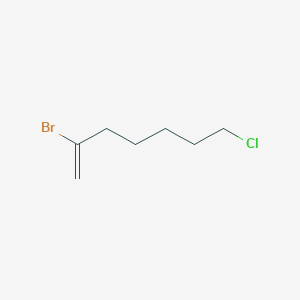

2-Bromo-7-chloro-1-heptene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated compounds can involve various methods, including free radical reactions and halogen addition to alkenes. For instance, the addition of chlorine and bromine to a halogenated norbornadiene results in the formation of adducts, as discussed in the study of hexachloro-5-methylnorbornadiene . Similarly, the synthesis of 1-bromo-1-lithioethene is reported to undergo clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols . These methods could potentially be adapted for the synthesis of 2-Bromo-7-chloro-1-heptene.

Molecular Structure Analysis

The molecular structure and conformation of halogenated compounds can be determined using techniques such as electron diffraction and NMR spectroscopy. For example, the gas-phase molecular structure of 2-bromo-3-chloro-1-propene was determined, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . This suggests that 2-Bromo-7-chloro-1-heptene may also exhibit conformational isomerism due to the presence of halogen atoms.

Chemical Reactions Analysis

Halogenated compounds participate in various chemical reactions, including photodissociation, epoxidation, and radical reactions. The photodissociation dynamics of halothane, a related halogenated compound, were studied, showing C-Br and C-Cl bond scission . Epoxidation of halogenated butenes with sodium hypohalites leads to cleavage at the double bond . These studies indicate that 2-Bromo-7-chloro-1-heptene could undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The conformational analysis of halohydrins shows that the gauche orientation is prevalent due to hyperconjugation . The crystal structure of halogenated aromatic compounds reveals significant twisting due to the presence of halogen atoms . These findings suggest that the physical properties of 2-Bromo-7-chloro-1-heptene, such as boiling point and density, as well as its chemical reactivity, would be affected by its halogen substituents and molecular conformation.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis of Highly Substituted Carbocycles

Research indicates that reactions mediated by K2CO3 involving 7-bromo-2-heptenoate with active methylene compounds facilitate the stereoselective synthesis of highly substituted cyclohexane derivatives. This is achieved through a sequence of SN2-conjugate addition reactions, demonstrating the compound's utility in the stereoselective synthesis of complex carbocycles (Tong et al., 2012).

Applications in Olefin Metathesis Reactions

Olefin metathesis reactions on GaN (0001) surfaces have shown the practicality of surface termination with desired chemical groups, utilizing 7-bromo-1-heptene. The process involves hydrogen termination followed by chlorine termination and alkene group termination via a Grignard reaction, ultimately leading to the binding of 7-bromo-1-heptene. This demonstrates the compound's role in modifying surface chemical properties for technological applications (Makowski et al., 2011).

Molecular Studies in Photoreaction Mechanisms

Photoreaction mechanisms involving brominated compounds have been explored, providing insights into the dynamics of bond rupture and the effects of laser–molecule coupling. Although the direct study on 2-Bromo-7-chloro-1-heptene is not specified, related research on brominated ethylenes under intense femtosecond laser pulses sheds light on the complex interaction dynamics that could be applicable to understanding the photoreactivity of similar compounds (Castillejo et al., 2002).

Advanced Materials Development

The development of semiconducting hybrid perovskites involving halogenated compounds, akin to 2-Bromo-7-chloro-1-heptene, illustrates the compound's potential in the fabrication of next-generation semiconductors. Research focusing on the steric interaction between organic and inorganic layers in these perovskites highlights the importance of halogenated molecules in tuning the materials' properties for electronic applications (Xu et al., 2003).

Synthetic Chemistry Innovations

Innovations in synthetic chemistry have leveraged bromo and chloro compounds for the efficient synthesis of complex molecules. For example, the palladium-catalyzed bromoalkynylation of C-C double bonds showcases a technique for constructing highly functionalized products from simple alkynes, demonstrating the utility of bromo-chloro compounds in facilitating atom-economic synthetic pathways (Li et al., 2011).

Propiedades

IUPAC Name |

2-bromo-7-chlorohept-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrCl/c1-7(8)5-3-2-4-6-9/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMGSYMNJLSGPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641084 |

Source

|

| Record name | 2-Bromo-7-chlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-chloro-1-heptene | |

CAS RN |

485320-15-8 |

Source

|

| Record name | 2-Bromo-7-chlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)